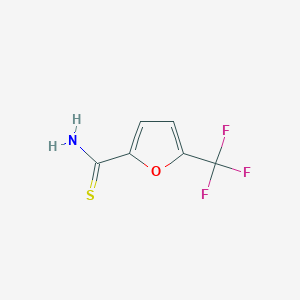

5-(Trifluoromethyl)furan-2-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)furan-2-carbothioamide is a chemical compound with the molecular formula C6H4F3NOS and a molecular weight of 195.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a carbothioamide group

Méthodes De Préparation

The synthesis of 5-(Trifluoromethyl)furan-2-carbothioamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

5-(Trifluoromethyl)furan-2-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that thiosemicarbazones derived from furan compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from 5-(trifluoromethyl)furan-2-carbaldehyde have shown notable activity against various strains of bacteria and fungi. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1 μg/mL against Staphylococcus aureus and effective activity against Candida albicans .

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5 | Staphylococcus aureus | 1 |

| 4 | Candida albicans | 5 |

| 6 | Candida tropicalis | 10 |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Various derivatives showed cytotoxicity against multiple human tumor cell lines, with IC50 values indicating significant antiproliferative activity. For example, one derivative exhibited an IC50 value of 13.36 μM against the HuTu80 cell line, suggesting potential as a therapeutic agent in cancer treatment .

Table 2: Cytotoxicity of Thiosemicarbazone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4 | HuTu80 | 13.36 |

| 5 | MCF-7 | 27.73 |

| 6 | DU145 | >372.34 |

Inhibitors of Viral Proteases

Recent studies have identified derivatives of furan-2-carbothioamide as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Compounds such as F8-B6 have shown promising results with an IC50 value of approximately 1.57 μM, indicating strong inhibitory action against the viral enzyme while maintaining low cytotoxicity .

Table 3: SARS-CoV-2 Mpro Inhibitory Activity

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| F8-B6 | 1.57 | >100 |

| F8-B22 | 1.55 | >100 |

Material Science Applications

The incorporation of trifluoromethyl groups in organic compounds enhances their properties, making them suitable for various applications in material science, including polymer synthesis and development of advanced materials with unique thermal and mechanical properties. The trifluoromethyl group is known to improve solubility and stability, which are critical factors in material applications.

Summary of Findings

The applications of 5-(trifluoromethyl)furan-2-carbothioamide span several domains:

- Antimicrobial Activity: Effective against bacteria and fungi.

- Antitumor Activity: Significant cytotoxic effects on various cancer cell lines.

- Viral Inhibition: Potential as an inhibitor of SARS-CoV-2 main protease.

- Material Science: Enhanced properties for use in advanced materials.

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The furan ring and carbothioamide group also contribute to the compound’s overall bioactivity by participating in various chemical interactions within the biological system.

Comparaison Avec Des Composés Similaires

5-(Trifluoromethyl)furan-2-carbothioamide can be compared with other similar compounds, such as:

5-(Trifluoromethyl)furan-2-carboxylic acid: This compound lacks the carbothioamide group and has different chemical properties and applications.

5-(Trifluoromethyl)thiophene-2-carbothioamide:

5-(Trifluoromethyl)benzothiazole-2-carbothioamide: This compound contains a benzothiazole ring, which imparts unique properties compared to the furan-based compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Activité Biologique

5-(Trifluoromethyl)furan-2-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which enhances its lipophilicity and biological activity. The compound's molecular formula is C6H4F3NOS, and it is known for its stability under various conditions.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Inhibition of Enzymes : Similar compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes.

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. This suggests that this compound may also exhibit similar activities, potentially providing a therapeutic avenue for treating infections.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | α-glucosidase inhibition | |

| Antimicrobial | Antibacterial and antifungal properties | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Varies with dosage; lower doses show beneficial effects |

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study on Cytotoxic Effects

In vitro studies have shown that at lower concentrations, this compound displays low cytotoxicity in mammalian cell lines. However, higher concentrations resulted in increased cytotoxic effects, highlighting the importance of dosage in therapeutic applications. This duality suggests that while the compound may be beneficial at lower doses, caution must be exercised at higher dosages due to potential toxicity.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate high oral bioavailability, which is essential for effective therapeutic use. Its metabolic pathway involves conjugation reactions that enhance solubility and facilitate excretion. Understanding these pathways is crucial for optimizing dosing regimens and minimizing adverse effects.

Propriétés

IUPAC Name |

5-(trifluoromethyl)furan-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)4-2-1-3(11-4)5(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILMYCMFDBYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.